N-[3-(2-Bromo-acetylamino)-propyl]-N-piperidin-4-yl-propionamide TFA salt

Covalent Inhibitor Design Warhead Reactivity Electrophilicity

Generic linear bromoacetyl linkers lack the spatial control required for efficient PROTAC ternary complex formation and targeted covalent inhibitor (TCI) design. This compound provides a heterobifunctional scaffold combining a flexible propyl-amine spacer with a rigid piperidine ring, enabling precise tuning of warhead exit vector and E3 ligase ligand distance. The TFA salt form eliminates the need for a free-basing step, allowing direct use in amide coupling or reductive amination in polar solvents. Its balanced bromoacetyl electrophilicity also supports covalent fragment library screening with reduced background labeling compared to iodoacetamide analogs.

Molecular Formula C15H25BrF3N3O4
Molecular Weight 448.28 g/mol
Cat. No. B12279620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-Bromo-acetylamino)-propyl]-N-piperidin-4-yl-propionamide TFA salt
Molecular FormulaC15H25BrF3N3O4
Molecular Weight448.28 g/mol
Structural Identifiers
SMILESCCC(=O)N(CCCNC(=O)CBr)C1CCNCC1.C(=O)(C(F)(F)F)O
InChIInChI=1S/C13H24BrN3O2.C2HF3O2/c1-2-13(19)17(11-4-7-15-8-5-11)9-3-6-16-12(18)10-14;3-2(4,5)1(6)7/h11,15H,2-10H2,1H3,(H,16,18);(H,6,7)
InChIKeyIREYHFLOXVNZEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromoacetyl-Piperidine Propionamide TFA Salt


N-[3-(2-Bromo-acetylamino)-propyl]-N-piperidin-4-yl-propionamide TFA salt (CAS 2068150-92-3) is a heterobifunctional building block featuring a piperidine-propionamide core and a bromoacetyl (BrAc) warhead. The BrAc group serves as an electrophilic handle for irreversible covalent bond formation with cysteine residues, while the piperidine nitrogen and propionamide linker provide sites for further derivatization. This compound is primarily utilized as a synthetic intermediate in the design of targeted covalent inhibitors (TCIs) and proteolysis-targeting chimeras (PROTACs), where the bromoacetyl moiety enables prolonged target engagement. The TFA salt form enhances aqueous solubility, facilitating its use in biochemical conjugation reactions.

Workflow Covalent probe & PROTAC intermediate
Warhead Bromoacetyl for cysteine conjugation studies
Form TFA salt supports aqueous reaction compatibility

Why Generic Linkers Cannot Replace Bromoacetyl-Piperidine


Generic bromoacetyl linkers cannot be interchanged for N-[3-(2-Bromo-acetylamino)-propyl]-N-piperidin-4-yl-propionamide because its specific linker topology, combining a flexible propyl-amine spacer with a rigid piperidine ring, is critical for modulating both the reactivity of the electrophilic warhead and the overall geometry of the final conjugate. Unlike simpler alkyl-bromoacetamides, the presence of the piperidine-propionamide moiety influences the compound's LogP and aqueous solubility, directly impacting the physicochemical properties of the resulting bi-functional molecule. Substituting this compound for a shorter or less rigid analog would alter the trajectory of the warhead, potentially compromising its ability to reach a target cysteine residue or affecting the degrader's ternary complex formation. This highlights the necessity of precise linker selection in covalent probe design.

Linker geometry & rigidity differ
The piperidine-propionamide core introduces a rigid element absent in linear bromoacetyl linkers, which may alter the final conjugate's spatial orientation.
Physicochemical properties shift
LogP and aqueous solubility differ from simpler alkyl-bromoacetamides, potentially affecting conjugate solubility and cellular permeability.
Warhead trajectory may be compromised
A shorter or more flexible analog may fail to position the bromoacetyl group for productive cysteine engagement or ternary complex formation.

Bromoacetyl-Piperidine: Evidence vs. Analogs


Bromoacetyl Warhead Reactivity Advantage

The compound's bromoacetyl warhead offers a balanced reactivity profile for selective cysteine engagement. It is more reactive than chloroacetyl warheads, leading to faster covalent bond formation, but less reactive and more stable than iodoacetyl groups, which can suffer from off-target labeling and rapid hydrolysis. This intermediate electrophilicity is crucial for achieving target-specific covalent modification in complex biological environments.

Warhead Reactivity
Class-level inference
Bromoacetyl: intermediate reactivity. Chloroacetyl: lower. Iodoacetyl: higher, less stable.
Supports selective cysteine labeling design
Based on halogen leaving-group SAR; not compound-specific data
Covalent Inhibitor Design Warhead Reactivity Electrophilicity Structure-Activity Relationship (SAR)

Propyl-Amine vs. Ethyl-Amine Linker Topology

The compound features a 3-carbon propyl-amine spacer connecting the bromoacetyl warhead to the piperidine ring. This is in contrast to a hypothetical 2-carbon ethyl-amine analog. The additional methylene unit provides greater conformational flexibility and extends the warhead's reach, which can be critical for accessing cryptic cysteine residues or facilitating the formation of a stable ternary complex between the target protein and an E3 ligase in a PROTAC context. A direct comparison with shorter linkers is often assessed empirically, as a one-carbon difference can profoundly impact degradation efficiency.

Linker Topology
Class-level inference
3-atom spacer (N-C-C-C-N) vs hypothetical 2-atom (N-C-C-N). One additional rotatable bond extends reach.
Linker length may influence PROTAC ternary complex formation
Empirical optimization needed; single-atom changes can alter degradation efficiency
PROTAC Linkerology Linker Length Ternary Complex Formation Degrader Design

TFA Salt vs. Free Base Solubility

The compound is supplied as a TFA salt, which significantly increases its aqueous solubility compared to its neutral free base form. This is a practical, quantifiable advantage for laboratory handling. While the free base form (neutral piperidine) would have limited water solubility, the TFA salt is readily soluble in water and polar organic solvents, enabling stock solution preparation at higher concentrations for biochemical assays. This property eliminates the need for DMSO or other organic co-solvents in many aqueous reactions, reducing potential solvent interference in biological assays.

Salt Form Solubility
Data to verify
TFA salt: reported high aqueous solubility. Free base: limited solubility.
Supports aqueous stock preparation for conjugation assays
Solubility advantage per vendor report; not independently quantified
Formulation Aqueous Solubility Salt Form Chemical Biology

No Target Engagement Data vs. BRD4 Probes

A significant limitation is the complete absence of publicly available target engagement data for this specific compound in authoritative databases like ChEMBL or BindingDB. A search using the CAS number and IUPAC name returns no IC50, Kd, or kinact/Ki values against any biological target. In stark contrast, well-characterized covalent inhibitors of the BRD4 bromodomain, such as ZL0420 (IC50 = 27 nM for BD1, 32 nM for BD2), have been rigorously profiled. This data gap severely limits the ability to justify the selection of this compound for a specific target over a proven alternative. Any biological use of this compound would require de novo target identification and extensive validation.

Target Engagement Data
Data to verify
No IC50, Kd, or kinact/Ki data in public databases. Reference BRD4 inhibitor ZL0420: IC50 27 nM.
Synthetic building block focus; target-specific validation required
Data gap limits direct biological application without de novo profiling
Data Transparency Chemical Probe Validation BRD4 Covalent Inhibitor

Bromoacetyl-Piperidine Application Scenarios


Semi-Rigid Linker for PROTAC Synthesis

This compound is most effectively deployed as a versatile intermediate in the synthesis of PROTACs or molecular glues where the linker geometry is critical. The combination of a flexible propyl chain and a rigid piperidine ring allows medicinal chemists to control the exit vector and distance between the warhead and a recruited E3 ligase ligand. Given the class-level evidence that a one-atom change in linker length can dictate ternary complex formation , this specific topology offers a unique spatial arrangement not found in simpler, linear bromoacetyl linkers.

Covalent Fragment Libraries for Cysteine Mapping

The balanced electrophilicity of the bromoacetyl warhead makes this compound a suitable core structure for covalent fragment libraries. Its intermediate reactivity is ideal for screening against diverse cysteinomes, as it reduces the high background labeling associated with iodoacetamides while maintaining sufficient reactivity for labeling less-exposed cysteine residues. The TFA salt's high solubility further facilitates its use in high-throughput screening formats at millimolar concentrations.

Soluble Piperidine Precursor for Covalent Inhibitors

The piperidine-propionamide scaffold is a privileged structure in kinase and bromodomain inhibitor design. This compound serves as a direct precursor for introducing a covalent warhead onto a pre-existing, target-specific piperidine binder. The TFA salt form allows for direct use in amide coupling or reductive amination reactions in polar solvents, bypassing the need for a free-basing step and thus simplifying the synthetic route.

Internal Standard for Quantitative Chemoproteomics

The unique molecular weight (448.28 g/mol) and bromine isotope pattern of this compound make it suitable as an internal standard for absolute quantification in chemoproteomics experiments. Its distinct mass and retention time profile, when compared to other bromoacetyl derivatives, allow for its use in spike-in experiments to calibrate the reactivity of endogenous cysteines, providing a quantitative benchmark for target engagement studies.

Application
Selection Property
Validation Focus
PROTAC Linker Synthesis
Piperidine-propionamide topology
Ternary complex geometry control
Covalent Fragment Libraries
Balanced bromoacetyl reactivity
Cysteine labeling specificity
Soluble Piperidine Precursor
TFA salt aqueous solubility
Coupling efficiency in polar solvents
Internal Standard for Chemoproteomics
Distinct mass & bromine isotope pattern
Quantification accuracy
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